Product packaging for Antimonyl aniline tartrate(Cat. No.:CAS No. 1300-14-7)

Antimonyl aniline tartrate

Cat. No.: B074309
CAS No.: 1300-14-7
M. Wt: 723.9 g/mol
InChI Key: XRGSBOXHRYMNPF-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Antimonyl aniline tartrate is a complex organometallic compound of significant interest in chemical and biomedical research, particularly within the field of parasitology. Historically, antimonial compounds, including tartrate derivatives, were cornerstone chemotherapeutic agents against leishmaniasis, a neglected tropical disease. This specific compound serves as a valuable reference standard and investigative tool for studying the mechanisms of action, resistance, and metabolic pathways associated with pentavalent antimonial drugs. Its primary research utility lies in enabling in vitro and ex vivo studies to elucidate the complex pharmacokinetics and the reduction process of Sb(V) to the more toxic Sb(III) form within macrophage-parasite systems. Furthermore, this compound finds application in materials science as a precursor for the synthesis of novel metal-organic frameworks (MOFs) and functional materials, where its unique coordination chemistry can be exploited. Researchers utilize this compound to explore its catalytic properties and its behavior in solid-state chemistry. As a well-characterized chemical entity, it provides a critical resource for analytical method development, quality control, and comparative studies in the development of next-generation antiparasitic agents. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H20N2O12Sb2 B074309 Antimonyl aniline tartrate CAS No. 1300-14-7

Properties

CAS No.

1300-14-7

Molecular Formula

C20H20N2O12Sb2

Molecular Weight

723.9 g/mol

IUPAC Name

aniline;antimony(3+);2,3-dioxidobutanedioate;hydron

InChI

InChI=1S/2C6H7N.2C4H4O6.2Sb/c2*7-6-4-2-1-3-5-6;2*5-1(3(7)8)2(6)4(9)10;;/h2*1-5H,7H2;2*1-2H,(H,7,8)(H,9,10);;/q;;2*-2;2*+3/p-2

InChI Key

XRGSBOXHRYMNPF-UHFFFAOYSA-L

SMILES

[H+].[H+].C1=CC=C(C=C1)N.C1=CC=C(C=C1)N.C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].[Sb+3].[Sb+3]

Canonical SMILES

[H+].[H+].C1=CC=C(C=C1)N.C1=CC=C(C=C1)N.C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].[Sb+3].[Sb+3]

Synonyms

ANILINEANTIMONYLTARTRATE

Origin of Product

United States

Synthetic Methodologies and Chemical Preparations of Antimonyl Aniline Tartrate Complexes

Strategies for Antimony-Tartrate Complex Formation

The creation of the antimonyl tartrate core is the foundational step in synthesizing the target compound. This process relies on the reaction between a suitable antimony precursor and tartaric acid or its salts. The strong chelating ability of the tartrate ligand, with its multiple hydroxyl and carboxyl groups, facilitates the formation of a stable, water-soluble complex with the antimony(III) ion.

Two primary antimony precursors are commonly employed for the synthesis of antimonyl tartrate complexes: antimony trioxide (Sb₂O₃) and antimony trichloride (B1173362) (SbCl₃).

From Antimony Trioxide (Sb₂O₃): A historically significant and common method involves reacting antimony trioxide with an aqueous solution of potassium hydrogen tartrate (cream of tartar). ontosight.ai Due to the low solubility of antimony trioxide in water, this reaction is typically performed at elevated temperatures, often boiling, to drive the complexation forward. rsc.orgechemi.com The general reaction to form the well-known dimeric anion is: Sb₂O₃ + 2 KHC₄H₄O₆ → K₂[Sb₂(C₄H₂O₆)₂] + 3 H₂O This resulting complex, potassium antimonyl tartrate (often called tartar emetic), features the characteristic binuclear tartrato-bridged anion, [Sb₂(C₄H₂O₆)₂]²⁻. ontosight.aiwikipedia.org To improve reaction homogeneity and rate, some methods utilize a freshly prepared antimony acid sol, which is more reactive than the insoluble trioxide, in a liquid-phase reaction with potassium hydrogen tartrate. chemicalbook.com

From Antimony Trichloride (SbCl₃): Antimony trichloride offers a more direct route as it is more soluble in certain media than the oxide. One approach involves the direct reaction of SbCl₃ with tartaric acid in an aqueous solution. d-nb.info The reaction proceeds by dissolving tartaric acid in deionized water, followed by the addition of antimony trichloride and heating. d-nb.info An alternative pathway involves first hydrolyzing SbCl₃ with a base like ammonia (B1221849) in a solvent such as dimethylformamide (DMF) to form an antimony hydroxide (B78521) sol. rsc.orgcore.ac.uk This intermediate sol is then reacted with tartaric acid to yield the final complex. rsc.orgcore.ac.uk This method avoids the handling of the less soluble oxide directly.

The efficiency and outcome of the antimony-tartrate complexation are highly dependent on carefully controlled reaction parameters. The molar ratio of reactants, temperature, reaction duration, and the choice of solvent system are critical variables that influence the yield and purity of the product.

Molar Ratios: The stoichiometry between the antimony precursor and tartaric acid is a key factor. When using antimony trichloride, a molar ratio of approximately 1:1 between tartaric acid and SbCl₃ has been shown to be effective. d-nb.info In reactions involving antimony trioxide and potassium hydrogen tartrate, an excess of the tartrate salt is often used to ensure complete conversion of the antimony precursor. ontosight.ai

Temperature and Reaction Time: Thermal energy is typically required to overcome the activation barrier of the reaction. For the direct reaction of SbCl₃ with tartaric acid, temperatures in the range of 90–120°C are optimal, with reaction times as short as 0.5 to 2 hours, particularly with microwave assistance. d-nb.info For syntheses starting from antimony trioxide, heating at 70–80°C or boiling is necessary. rsc.orgchemicalbook.com While higher temperatures can accelerate the reaction, they also carry the risk of product decomposition. rsc.org

Solvent Systems: Water is the most prevalent solvent for these syntheses, owing to the high solubility of the resulting antimonyl tartrate complexes. chemicalbook.comd-nb.info Organic solvents may be used for specific steps, such as washing the final product to remove impurities; acetone (B3395972) and ethanol (B145695) are commonly used for this purpose. d-nb.info In some procedures, polar aprotic solvents like dimethylformamide (DMF) are used to prepare intermediate antimony sols from antimony trichloride. core.ac.uk

The following table summarizes typical reaction conditions for the synthesis of antimony tartrate complexes.

PrecursorCo-reactantMolar Ratio (Tartaric Acid:Sb)Temperature (°C)Time (h)SolventYield (%)Reference(s)
SbCl₃Tartaric Acid1:11101Water73 d-nb.info
SbCl₃Tartaric Acid1:11200.5Water70.5 d-nb.info
Sb₂O₃ (as Antimony Acid Sol)Potassium Hydrogen TartrateNot Specified70-800.5-1Water>99 (Purity) chemicalbook.com
Sb₂O₃Potassium Hydrogen TartrateExcess TartrateBoilingNot SpecifiedWaterNot Specified ontosight.airsc.org

This table is interactive. Users can sort the data by clicking on the column headers.

A defining structural feature of antimony tartrate chemistry is the spontaneous formation of complex dimeric and polymeric architectures in solution. The fundamental building block is typically the binuclear anion, [Sb₂(C₄H₂O₆)₂]²⁻. niscair.res.injcu.edu.au In this dimer, two antimony(III) centers are bridged by the α-hydroxy carboxylate groups of two fully deprotonated tartrate(4-) ligands. jcu.edu.auontosight.ai

These dimeric units serve as versatile nodes for the construction of larger, extended structures. The terminal oxygen atoms on the tartrate ligands are available for further coordination with metal cations, leading to the formation of one-, two-, or three-dimensional polymeric networks. niscair.res.inCurrent time information in Bangalore, IN. The resulting crystal structures can be quite complex, often incorporating water molecules and other cations (like K⁺ or Ag⁺) that link the dimeric anions into intricate layered or framework structures. Current time information in Bangalore, IN.mdpi.com This inherent tendency to form stable, polymeric assemblies is a key characteristic of antimonyl tartrate chemistry.

Integration of Aniline (B41778) Moiety into Antimonyl Tartrate Frameworks

The incorporation of aniline into the antimonyl tartrate structure transforms the inorganic complex into an organo-metallic compound, modifying its chemical and physical properties. This integration can be achieved through the formation of a coordinate covalent bond between the nitrogen atom of aniline and the antimony center.

While specific, detailed protocols for the synthesis of antimonyl aniline tartrate are not extensively published, the general strategy involves the reaction of aniline or its substituted derivatives with a pre-formed antimonyl tartrate complex. For instance, the synthesis of m-Anisidine (B1676023) antimonyl tartrate is described as involving the reaction of m-anisidine with antimonyl tartrate in a suitable solvent. ontosight.ai

This approach is consistent with broader principles in organoantimony chemistry, where antimony-nitrogen bonds are formed by reacting an antimony precursor with a nitrogen-containing ligand. niscair.res.in The aniline molecule, possessing a lone pair of electrons on its nitrogen atom, can act as a Lewis base (nucleophile), while the antimony(III) center in the tartrate complex, with its available d-orbitals, acts as a Lewis acid (electrophile). The reaction likely proceeds via a ligand substitution mechanism, where the aniline molecule displaces a weakly coordinated ligand, such as a water molecule, from the antimony coordination sphere.

The general reaction can be conceptualized as: [Sb₂(tartrate)₂(H₂O)ₙ] + m C₆H₅NH₂ → [Sb₂(tartrate)₂(C₆H₅NH₂)ₘ] + n H₂O

The stoichiometry and specific reaction conditions would determine the final structure and whether one or more aniline molecules coordinate to the antimony centers.

Detailed mechanistic studies specifically for the covalent incorporation of aniline into an antimonyl tartrate framework are not widely available in the literature. However, a plausible mechanism can be proposed based on fundamental principles of coordination chemistry. The process is likely a nucleophilic substitution or coordination reaction.

The proposed mechanism involves the following steps:

Activation of the Antimony Center: In an aqueous solution, the antimony(III) ions within the tartrate complex are likely coordinated to water molecules, which are labile (easily replaced) ligands.

Nucleophilic Attack: The aniline molecule, with its electron-rich nitrogen atom, acts as a nucleophile. It attacks the electrophilic antimony(III) center.

Ligand Substitution: The incoming aniline molecule displaces a coordinated water molecule, forming a new antimony-nitrogen (Sb-N) coordinate covalent bond.

Product Formation: The final product is the this compound complex, where the aniline moiety is directly linked to the antimony atom within the tartrate framework.

This proposed mechanism highlights the role of aniline as a ligand coordinating to the antimony metal center, a common motif in the synthesis of organometallic compounds.

Role of Solvents and Catalytic Systems in Aniline Integrationdiva-portal.org

The successful integration of aniline into an antimonyl tartrate framework is profoundly influenced by the selection of appropriate solvents and the implementation of catalytic systems. These factors govern reaction kinetics, intermediate stability, and ultimately, the yield and purity of the this compound complex.

The Role of Solvents

The solvent medium is a critical parameter in the synthesis of this compound. Its primary functions are to dissolve the reactants and to mediate the reaction. The polarity of the solvent is a key consideration. Polar solvents can stabilize charged intermediates that may form during the reaction, thus affecting the reaction pathway. Protic solvents, such as water or alcohols, can participate in hydrogen bonding, which can influence the reactivity of both the aniline and the tartrate ligand. osti.gov For instance, the condensation of anilines with carbonyl groups, a related reaction, is favored by polar solvents. mdpi.com

The choice of solvent can also impact the adsorption of reactants onto a catalyst surface, should one be used. osti.gov The solvation of reactants can alter their binding strength to active sites, thereby influencing reaction rates. osti.gov In many syntheses involving anilines, ethanol is a preferred solvent from an environmental standpoint. mdpi.com The temperature of the reaction, dictated by the solvent's boiling point, is also crucial. Higher temperatures can provide the necessary activation energy but must be controlled to prevent the degradation of the final product.

Catalytic Systems

Catalysis can be essential for achieving efficient aniline integration. Both acid and base catalysis can be employed to enhance reaction rates.

Acid Catalysis: The condensation reaction to form an imine-like linkage, a plausible step in the integration of aniline, can be catalyzed by acids. mdpi.com An acidic environment can protonate intermediates, facilitating key steps in the reaction mechanism. However, the pH must be carefully controlled, as highly acidic conditions may lead to unwanted side reactions.

Metal-Based Catalysis: A variety of metal complexes have been shown to catalyze reactions involving anilines, such as the formation of anils from anilines and aliphatic ketones. researchgate.net These catalysts can function by stabilizing intermediates and products through complexation. researchgate.net In the context of this compound synthesis, the antimony center itself may play a catalytic role, or an external catalyst could be introduced. For reductive amination reactions involving nitroarenes and aldehydes to produce secondary anilines, transition metal catalysts are often employed. mdpi.com

The interaction between the solvent and the catalyst is also a significant factor. The solvent can modify the energetics of the catalytic surface and the stability of intermediates and transition states, which can lead to marked differences in reaction rates and selectivity. semanticscholar.org

Advanced Synthetic Techniques

Modern synthetic chemistry offers several advanced techniques that can be applied to the preparation of antimony-tartrate compounds, providing advantages in terms of reaction efficiency, control over product morphology, and environmental impact.

Microwave-Assisted Synthesis of Antimony-Tartrate Compoundsnju.edu.cn

Microwave-assisted synthesis has emerged as a rapid and efficient method for preparing inorganic nanostructures, including those based on antimony. nju.edu.cnmdpi.comacs.org This technique utilizes microwave irradiation to directly and uniformly heat the reaction mixture, leading to a significant acceleration of reaction rates compared to conventional heating methods. nju.edu.cn For instance, antimony dendrites have been successfully synthesized in 30 minutes using a microwave-assisted method from antimony sodium tartrate, whereas conventional heating required 20 hours at a higher temperature and still resulted in impurities. nju.edu.cn

The advantages of microwave-assisted synthesis include:

Rapid Reaction Times: Reactions can often be completed in minutes rather than hours. nju.edu.cn

Energy Efficiency: Direct heating of the sample is more energy-efficient than conventional methods. mdpi.com

Improved Product Quality: Rapid and uniform heating can lead to the formation of well-crystallized products with controlled morphology. nju.edu.cn

This technique has been used to prepare various antimony-containing nanomaterials, such as Sb2Se3 submicron rods from antimony sodium tartrate and Se powder. nih.govnju.edu.cn The use of polar solvents like water or ethylene (B1197577) glycol is common, as they absorb microwave energy efficiently. acs.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction TimeHours to daysMinutes
Heating MechanismConduction and convection (indirect)Direct interaction with polar molecules
Temperature GradientOften non-uniformMore uniform
Energy ConsumptionHigherLower
Product Purity/CrystallinityMay require longer times for high purityCan rapidly produce highly crystalline materials

Electrochemical Synthesis and Deposition Methodologies for Antimony-Containing Coatingsmdpi.comnih.govacs.org

Electrochemical deposition is a versatile and cost-effective technique for synthesizing a wide range of materials, including nanostructured coatings of metals and metal oxides. mdpi.comdiva-portal.orgtandfonline.com This method allows for precise control over the composition, morphology, and thickness of the deposited films by manipulating electrochemical parameters such as current density, potential, and electrolyte composition. mdpi.com

For antimony-containing materials, electrochemical deposition from an Sb(III)-tartrate solution has been used to prepare coatings of antimony and antimony oxide. diva-portal.orgdiva-portal.org The process involves the reduction of antimony ions at a cathode surface. The pH of the electrolyte is a critical parameter, as local pH increases can lead to the precipitation of metal oxides. diva-portal.orgdiva-portal.org This technique is particularly useful for creating thin films and coatings on conductive substrates for various applications. mdpi.comdiva-portal.orgcyberleninka.ru

Key aspects of electrochemical deposition include:

Precise Control: The ability to finely tune the properties of the deposited material. mdpi.com

Versatility: Applicable to a wide range of materials, including metals, alloys, and oxides. mdpi.comdiva-portal.org

Direct Deposition: Allows for the direct formation of coatings on desired substrates. tandfonline.com

Table 2: Key Parameters in Electrochemical Deposition of Antimony-Containing Coatings

ParameterDescriptionInfluence on the Coating
Current Density/PotentialThe electrical driving force for the reaction.Affects the deposition rate, grain size, and morphology of the coating.
Electrolyte CompositionConcentrations of the antimony salt, tartrate, and any additives.Determines the species available for deposition and can influence the composition of the final coating.
pHThe acidity or alkalinity of the electrolyte solution.Can affect the stability of the complex ions in solution and may lead to co-deposition of oxides. diva-portal.orgdiva-portal.org
TemperatureThe operating temperature of the electrochemical cell.Influences reaction kinetics, diffusion rates, and the properties of the deposited layer.
SubstrateThe conductive material onto which the coating is deposited.Can influence the adhesion, nucleation, and growth of the film.

Coordination Chemistry and Structural Elucidation of Antimonyl Aniline Tartrate Systems

Antimony Coordination Environments and Ligand Interactions

Chelation Mechanisms of Tartaric Acid with Antimony(III) and Antimony(V)

Tartaric acid is an effective chelating agent for both antimony(III) and antimony(V) due to its α-hydroxy-carboxylic acid structure. Chelation, the formation of two or more separate bonds between a ligand and a single central atom, is key to the stability of these complexes. ontosight.ai

Antimony(III) : For Sb(III), the tartrate ligand typically coordinates through the oxygen atoms of one deprotonated carboxylate group and the adjacent α-hydroxyl group. iucr.org This interaction is crucial for the stability of the resulting complex. ontosight.ai The presence of a stereochemically active lone pair of electrons on Sb(III) significantly influences the geometry of the complex. d-nb.info

Antimony(V) : Antimony(V) is more oxophilic and acts as a harder Lewis acid compared to Sb(III). It readily binds to deprotonated hydroxyl groups. nsf.gov Chelation by vicinal (adjacent) diolate groups is particularly favorable as it leads to the formation of stable five-membered rings. nsf.gov The absence of a stereochemically active lone pair in Sb(V) often results in more regular, typically octahedral, coordination geometries.

Formation of Five- and Six-Membered Rings via Sb-O-C Bonds

The chelation of a tartrate ligand to an antimony center characteristically results in the formation of a highly stable five-membered ring. This ring is composed of the antimony atom, a carboxylate oxygen, the two central carbon atoms of the tartrate backbone, and the oxygen of the α-hydroxyl group. This Sb-O-C-C-O ring is a favored and recurring motif in the structure of antimony tartrate complexes. nsf.gov While larger ring systems can be formed through more complex bridging interactions, the five-membered chelate ring is the fundamental structural unit.

In many well-characterized antimony(III) tartrate structures, such as the classic "tartar emetic" (potassium antimonyl tartrate), two tartrate ligands bridge two antimony centers to form a dimeric anion, [Sb₂(C₄H₂O₆)₂]²⁻. qsstudy.comwikipedia.org This larger structure is built from the fundamental five-membered chelate rings.

Influence of pH on Antimony Speciation and Ligand Protonation in Complex Formation

The pH of the aqueous solution is a critical variable that dictates the formation and stability of antimony-tartrate complexes. It affects both the chemical form (speciation) of antimony and the protonation state of tartaric acid. nih.govnih.gov

Antimony Speciation : In water, antimony(III) can exist as various hydroxo species, and its solubility and reactivity are pH-dependent. researchgate.net

Ligand Protonation : Tartaric acid is a diprotic acid, meaning it can lose two protons. Its ability to act as a ligand is dependent on the deprotonation of its carboxylic acid and hydroxyl groups, a process governed by pH. nih.gov

Complex Formation : The stability of the antimony tartrate complex is optimal in acidic conditions, typically between pH 1 and 3. In more alkaline conditions, hydrolysis can lead to the precipitation of antimony oxides like Sb₂O₃. The formation of the complex involves a competition between tartrate ions and hydroxide (B78521) ions (OH⁻) for coordination to the antimony center. researchgate.net Furthermore, studies have shown that the association of a proton with the antimony-tartrate complex can be essential for certain recognition phenomena, highlighting the nuanced role of protonation. acs.orgzendy.io

Coordination Stereochemistry of Antimony(III)-Tartrate Complexes

A defining feature of antimony(III) coordination chemistry is the presence of the 5s² lone pair of electrons, which is stereochemically active. d-nb.info This lone pair occupies space in the coordination sphere of the antimony atom, much like a bonded ligand, and repels the bonding pairs of electrons.

This repulsion leads to significant distortions from idealized coordination geometries. iucr.org For Sb(III) in tartrate complexes, which is often four-coordinate (bonded to four oxygen atoms), the resulting geometry is typically described as a distorted square pyramid or a pseudo-trigonal bipyramid. iucr.orgqsstudy.comwikipedia.org In this model, the four oxygen atoms form the base of the pyramid, and the lone pair is directed towards the apex. iucr.org This arrangement results in O-Sb-O bond angles that deviate significantly from the 90° and 180° angles expected in a perfect octahedron or the 120° and 90° of a perfect trigonal bipyramid. iucr.org

Structural Characterization Techniques

Determining the precise three-dimensional structure of complex molecules like antimonyl aniline (B41778) tartrate requires powerful analytical methods.

Single-Crystal X-ray Diffraction Analysis for Elucidating Molecular and Polymeric Structures

The process involves irradiating a small, high-quality single crystal with a beam of X-rays. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. By analyzing the positions and intensities of the diffracted spots, crystallographers can construct a three-dimensional map of the electron density within the crystal, from which the positions of the individual atoms can be determined.

For antimony tartrate systems, this analysis reveals:

The precise coordination number and geometry of the antimony center. mdpi.com

The exact Sb-O bond lengths, which can range, for example, from approximately 1.97 Å to 2.38 Å in some complexes. rsc.org

Confirmation of the dimeric [Sb₂(C₄H₂O₆)₂]²⁻ units and how they are arranged. wikipedia.org

Whether the structure is composed of discrete molecular units or extends into a one-, two-, or three-dimensional polymer network. rsc.orgacs.orgresearchgate.net

The data obtained from X-ray diffraction are typically presented in crystallographic information files and summarized in tables within research publications. Below are tables with representative data for a related antimony tartrate complex.

Table 1: Representative Crystallographic Data This table presents example data for a polymeric antimony silver(I)(+)-tartrate complex to illustrate typical parameters obtained from X-ray diffraction analysis.

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.942
b (Å)15.272
c (Å)21.552
Z (Formula units per cell)4
R-factor0.027
Source: rsc.orgrsc.org

Table 2: Representative Selected Bond Lengths This table shows a typical range of bond lengths found in the coordination sphere of antimony within a tartrate complex.

BondLength (Å)
Sb–O1.967 - 2.381
Source: rsc.orgrsc.org

Spectroscopic Investigations (IR, UV-Vis) for Structural Insights

Spectroscopic methods are fundamental in elucidating the structure of antimonyl tartrate complexes. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, in particular, provide critical information about the coordination environment of the antimony ion and the bonding within the tartrate ligand.

Infrared (IR) Spectroscopy: FTIR analysis is instrumental in confirming the formation of the chelate complex and understanding its structure. In the synthesis of antimony tartrate, the interaction between antimony and tartaric acid leads to characteristic shifts in the vibrational frequencies of the functional groups. For antimony(III) potassium tartrate, a broad region between 3600 and 2250 cm⁻¹ corresponds to the O-H stretching of adsorbed water. nih.gov Key vibrational bands confirm the coordination of the tartrate ligand. The presence of bands for the carboxylate group (COO⁻) around 1650 and 1350 cm⁻¹ and the C-O stretching from the alcohol group (1150-1085 cm⁻¹) are indicative of the complex formation. nih.govresearchgate.net

Crucially, the bands corresponding to the Sb-O bonds are typically observed at lower frequencies, in the range of 747 and 665 cm⁻¹. nih.gov The absence of bands around 1000 cm⁻¹ or in the 1415-1450 cm⁻¹ region in the FTIR spectrum of antimony tartrate suggests that the secondary carboxylic groups of the tartaric acid are deprotonated and participate in the complex formation. researchgate.net This supports a binuclear structure, often denoted as [Sb₂(C₄H₂O₆)₂]²⁻, where antimony ions are bridged by the tartrate ligands. researchgate.net In complexes with other ligands, such as thiosemicarbazones, the shift of the ν(C=S) band to a lower frequency indicates the coordination of sulfur to the antimony center. mdpi.com

Interactive Table: Characteristic IR Absorption Bands for Antimony Tartrate Complexes

Functional Group Wavenumber (cm⁻¹) Interpretation Reference
Adsorbed Water (ʋ)OH 3600 - 2250 O-H stretching vibrations nih.gov
Carboxylate (COO⁻) ~1650 & ~1350 Asymmetric and symmetric stretching nih.govresearchgate.net
Carbonyl Shift (in Quercetin complex) 1661 Shift indicates binding at C-3 and C-4 carbonyl nih.govtbzmed.ac.ir
Alcohol C-O 1150 - 1085 C-O stretching vibrations nih.govresearchgate.net
Antimony-Oxygen (Sb-O) 747 - 665 Metal-oxygen bond vibrations nih.gov

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is employed to study the electronic transitions within the complex and to confirm metal-ligand binding. When antimony(III) potassium tartrate is complexed with a molecule like quercetin, changes in the UV-Vis spectrum are observed. nih.govtbzmed.ac.ir For instance, the appearance of a shoulder peak around 291 nm can indicate metal chelation. nih.govtbzmed.ac.ir Such studies can also help determine the stoichiometry of the complex formed in solution. nih.govtbzmed.ac.ir In studies involving antimony potassium tartrate and bovine serum albumin (BSA), UV-Vis spectra helped confirm the formation of a 1:1 complex. researchgate.net The stability of antimony complexes in solution can also be monitored over time using UV absorption spectroscopy, with stable complexes showing no significant spectral changes. mdpi.com

Thermogravimetric and Differential Thermal Analysis (TG-DTA) for Thermal Stability and Structural Transitions

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are crucial for determining the thermal stability, decomposition pathways, and structural transitions of antimonyl tartrate complexes.

The thermal behavior of antimony tartrate reveals a polymeric structure. researchgate.net TGA curves for complexes like antimony(III) potassium tartrate typically show multiple decomposition steps. researchgate.netidexlab.com For example, the TGA profile of antimony potassium tartrate shows mass loss in three main regions, corresponding to the loss of hydration water followed by the decomposition of the organic tartrate ligand, ultimately leading to the formation of antimony oxides like Sb₂O₃ or potassium antimony oxides such as KSbO₃ at higher temperatures. researchgate.netidexlab.com

In one study, mixed metal tartrate complexes showed an initial mass loss between 60°C and 150°C, attributed to the removal of water of hydration. nih.gov For other antimony(III) complexes, such as those with thiosemicarbazone ligands, thermal stability up to 60-100°C has been observed, followed by decomposition in multiple steps. mdpi.com The analysis of the decomposition products at different temperatures, often coupled with PXRD and FT-IR, provides a comprehensive understanding of the thermal decomposition process. researchgate.netidexlab.com These analyses are essential for applications where the complex is used as a precursor for ceramic powders. researchgate.net

Interactive Table: Thermal Decomposition Stages of Antimony Tartrate Complexes

Complex Type Temperature Range (°C) Event Reference
Mixed Metal Tartrates 60 - 150 Loss of hydration water molecules nih.gov
Antimony(III) Thiosemicarbazone 60 - 100 Onset of thermal decomposition mdpi.com
Antimony Potassium Tartrate Multiple stages Loss of water, then decomposition of tartrate ligand researchgate.netidexlab.com
Antimony Tartrate (for ceramic precursor) Not specified Formation of a polymeric structure that decomposes to oxides researchgate.net

Chirality and Enantioselective Properties

Antimony tartrate complexes are renowned for their chiral properties and their application as chiral resolving agents. The inherent chirality of the tartrate ligand, when complexed with antimony, creates a well-defined chiral environment capable of discriminating between other chiral molecules.

Proton-Assisted Enantioselective Binding in Antimony(III)-Tartrates

A remarkable feature of antimony(III)-tartrates is that their ability to act as enantioselective selectors is dependent on protonation. nih.govacs.org Studies using electrospray ionization mass spectrometry (ESI-MS) have demonstrated that the dianionic form of the antimony(III)-tartrate complex, [Sb₂(tart)₂]²⁻, does not show significant enantiomeric discrimination. nih.govacs.org

However, when the complex is protonated to form the monoanionic species, [HSb₂(tart)₂]⁻, it exhibits remarkable enantioselective binding with chiral molecules like amino acids. nih.govacs.orgamanote.com This proton-assisted enantioselectivity has been observed in both solution-phase and gas-phase experiments. nih.govresearchgate.net This finding is crucial for understanding the mechanism of chiral resolution in applications like HPLC and capillary electrophoresis where antimony tartrates are used, suggesting that the pH of the medium plays a critical role in the efficiency of the chiral separation. nih.govacs.org

Mechanisms of Chiral Recognition and Discrimination in Antimony Tartrate Complexes

The mechanism of chiral recognition by antimony tartrate complexes is based on the formation of transient diastereomeric associates with the analyte enantiomers. The differential stability of these homo- and heterochiral complexes leads to discrimination. nih.govacs.orgnih.gov The classic "three-point interaction model" is often invoked to explain this phenomenon, where a minimum of three simultaneous interactions (e.g., hydrogen bonds, ionic, or steric interactions) between the chiral selector and the analyte are required for effective recognition. nih.gov

Electrospray ionization mass spectrometry (ESI-MS) has proven to be a sensitive tool for detecting the weak intermolecular associations responsible for chiral recognition. nih.govacs.org By introducing the chiral antimony tartrate anion, [Sb₂(tart)₂]²⁻, into a solution containing enantiomers of a metal complex, for example, the differential association between the selector and the two optical isomers can be detected and quantified. nih.govacs.org The interpretation of these results often relies on modeling the intermolecular interactions, which frequently involve hydrogen bonding. nih.govacs.org This self-recognition of enantiomers through the formation of transient associates is a fundamental principle in supramolecular chemistry and stereochemical analysis. nih.gov

Chiroptical Characterization via Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for characterizing chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. For chiral antimony tartrate systems, CD spectroscopy provides direct evidence of their optical activity and can be used to assign absolute configurations. cdnsciencepub.com

Enantiopure chiral coordination polymers built from arsenyl tartrate units, which are analogous to antimonyl tartrates, display mirror-image CD spectra for the two enantiomers, confirming the successful isolation of optically active species. mdpi.com The stability of these chiral complexes towards racemization can also be monitored by CD spectroscopy; a stable complex will show no evolution of its dichroic signals over time. mdpi.com In studies of cobalt(III) complexes resolved using antimonyl tartrate, the CD spectra of the resulting diastereoisomers are analyzed to determine their stereochemistry. cdnsciencepub.com Although the antimonyl tartrate resolving agent itself may not exhibit CD signals in the visible region of interest for the complex, its influence is paramount in separating the enantiomers, whose distinct CD spectra can then be measured. cdnsciencepub.com CD spectroscopy has also been used to study the structural changes in proteins like bovine serum albumin upon binding to antimony potassium tartrate, revealing alterations in the protein's secondary structure. researchgate.net

Chemical Reactivity and Mechanistic Investigations of Antimonyl Aniline Tartrate

Redox Chemistry of Antimony Centers within Tartrate Complexes

The redox chemistry of antimony is a crucial aspect of its reactivity, with the element commonly existing in two primary oxidation states: +3 and +5. nih.govcdc.gov The stability and interconversion of these states are influenced by the surrounding chemical environment, including the presence of complexing agents like tartrate.

Oxidation State Transitions of Antimony in Various Chemical Environments

Antimony can exist in several oxidation states, including -3, 0, +3, and +5. nih.govcdc.gov In aqueous solutions, the most prevalent and stable forms are trivalent antimony (Sb(III)) and pentavalent antimony (Sb(V)). nih.govcdc.gov The transition between these two oxidation states is a key feature of antimony's chemical behavior and is influenced by factors such as pH and the presence of ligands.

The complexation of antimony with tartrate can stabilize the Sb(III) oxidation state. For instance, the chelating nature of tartrate can protect Sb(III) from oxidation. dtu.dk However, the stability is not absolute, and transitions to the more thermodynamically favored Sb(V) state can occur, especially under oxic conditions in aqueous solutions. dtu.dk The formation of various antimony-tartrate complexes has been studied, confirming the interaction between antimony and tartrate. acs.org

The relative stability of Sb(III) and Sb(V) in different environments is a critical factor in its reactivity. The table below summarizes the common oxidation states of antimony and factors influencing their transitions.

Oxidation StateTypical Environment/CompoundFactors Favoring this State
Sb(III)Antimony trioxide, Antimony trichloride (B1173362), Antimonyl tartrateReducing conditions, Complexation with ligands like tartrate dtu.dk
Sb(V)Antimony pentoxide, Antimony pentasulfideOxidizing conditions, Thermodynamically favored in oxic aqueous solutions dtu.dkwikipedia.org

Interactions with Oxidizing and Reducing Agents

The antimony center in tartrate complexes can react with both oxidizing and reducing agents, leading to a change in its oxidation state.

Interactions with Oxidizing Agents: Antimony(III) can be oxidized to Antimony(V) by various oxidizing agents. For example, antimony trioxide can be oxidized to antimony pentoxide using concentrated nitric acid. wikipedia.org In the context of antimonyl tartrate, strong oxidizing agents can overcome the stabilizing effect of the tartrate ligand and promote the oxidation of Sb(III) to Sb(V). nih.govscbt.comcdhfinechemical.com The oxidation of Sb(III) is a potential risk during sample preparation and storage, highlighting its susceptibility to oxidation. psu.edu

Interactions with Reducing Agents: Conversely, Antimony(V) can be reduced to Antimony(III). A notable biological reductant is glutathione (B108866) (GSH), a thiol-containing tripeptide found in cells. nih.gov Studies have shown that GSH can promote the reduction of Sb(V) to Sb(III), a reaction influenced by pH and temperature. nih.gov This reduction is significant as Sb(III) is generally considered the more toxic species. dtu.dk The reduction of antimony compounds can also be achieved through chemical means, such as with borohydride (B1222165). nih.gov

Reaction Mechanisms Involving the Aniline (B41778) Moiety

The aniline component of antimonyl aniline tartrate is also highly reactive, particularly towards oxidation. This can lead to the formation of complex polymeric structures and other oxidation products.

Oxidative Polymerization Pathways of Aniline and its Derivatives in Complex Systems (e.g., Polyaniline formation)

The oxidative polymerization of aniline is a well-studied process that results in the formation of polyaniline (PANI), a conductive polymer. ebrary.net This process can be initiated by chemical oxidants and involves the formation of aniline radical cations as key intermediates. researchgate.netresearchgate.netnih.gov The polymerization typically proceeds through three main stages: initiation, propagation, and termination. researchgate.netresearchgate.net

In the context of a complex system like this compound, the antimony center could potentially act as an oxidant to initiate the polymerization of the aniline moiety. The polymerization of aniline is known to be catalyzed by various metal compounds. scispace.com The reaction medium's acidity plays a crucial role; in acidic media, anilinium cations are formed, which can participate in the growing polymer chains. acs.org The resulting polyaniline can exist in different oxidation states, such as leucoemeraldine, emeraldine (B8112657), and pernigraniline, each with distinct properties. researchgate.netresearchgate.netnih.gov

The formation of polyaniline is often a complex process that can be influenced by the reaction conditions, leading to products with varying molecular weights and structures. scispace.comresearchgate.net

Radical-Dominant Mechanisms in Aniline Chemical Oxidation

The chemical oxidation of aniline is widely accepted to proceed via a radical-dominant mechanism. researchgate.netresearchgate.net The initial step involves the oxidation of the aniline molecule to form an aniline radical cation. nih.gov This radical cation is a key reactive intermediate that can then undergo further reactions.

The process can be summarized as follows:

Initiation: An oxidizing agent abstracts an electron from the aniline molecule to form an aniline radical cation. nih.gov

Propagation: The aniline radical cations can then couple with each other or with neutral aniline molecules to form dimers and oligomers. This chain propagation leads to the growth of the polyaniline chain. scispace.com

Termination: The polymerization process eventually terminates, resulting in the final polyaniline product.

The presence of radical intermediates in the oxidation of aniline has been supported by various studies. researchgate.netresearchgate.net The specific pathway and the final products can be influenced by factors such as the oxidant used and the reaction conditions.

Deamination and N-oxidation Reactions of Aniline within Complex Structures

Besides polymerization, the aniline moiety within a complex structure can undergo other reactions, such as deamination and N-oxidation.

Deamination is the removal of the amino group from the aniline molecule. This can be achieved through diazotization followed by reduction, a process that can convert anilines to the corresponding aromatic hydrocarbons. researchgate.netacs.org While this is a known chemical transformation, its occurrence within the specific context of this compound would depend on the reaction conditions and the presence of suitable reagents.

N-oxidation of aniline can lead to the formation of various products, including N-hydroxylamines, nitroso compounds, and nitro compounds. libretexts.org The specific product depends on the oxidizing agent and reaction conditions. libretexts.org For primary aromatic amines like aniline, N-oxidation can be a significant metabolic pathway. uomustansiriyah.edu.iq In the presence of an oxidizing agent, the nitrogen atom of the aniline can be oxidized. For example, selenium dioxide has been shown to oxidize aniline. beilstein-journals.org These N-oxidized products can be reactive and may participate in further chemical transformations.

Ligand Exchange and Dissociation Kinetics

Detailed investigations into the ligand exchange and dissociation kinetics of this compound are conspicuously absent from the current body of scientific literature. To understand these potential processes, one can look to the broader chemistry of antimony(III) tartrate complexes, although it must be emphasized that these are not direct studies of the aniline derivative.

Specific studies on the lability and stability of the antimony-ligand bonds within this compound have not been reported. The stability of such a complex would be influenced by the coordination of both the tartrate and aniline ligands to the antimony center. The tartrate ligand typically binds to antimony(III) through its carboxylate and hydroxyl oxygen atoms, forming a chelate structure. The aniline ligand would coordinate through its nitrogen atom.

While no studies directly address the decomposition and rearrangement of this compound to form clusters, research on other antimony(III) tartrate systems provides some insight into the possibilities. Studies on the formation of heterometallic antimony(III)-tartrate transition-metal-oxo clusters have shown that dimeric antimony tartrate precursors can decompose and recombine to form more complex structures. nih.govacs.org

For instance, the chiral precursor K₂Sb₂(L-tartrate)₂ has been observed to decompose and rearrange in aqueous solutions to form Sb₃(μ₃-O)(L-tartrate)₃ chiral trimers. nih.govacs.org These trimers can then act as scaffolds for the construction of larger, negatively-charged cluster anions. nih.govacs.org This process highlights the dynamic nature of the antimony-oxygen bonds within the tartrate complex and suggests that similar rearrangements could potentially occur with this compound under specific conditions. However, the influence of the aniline ligand on such decomposition and rearrangement pathways has not been investigated.

The following table summarizes the types of cluster formation observed in related antimony tartrate systems, which might serve as a hypothetical framework for future studies on this compound.

PrecursorObserved Intermediate/ScaffoldFinal Cluster TypeReference
K₂Sb₂(L-tartrate)₂Sb₃(μ₃-O)(L-tartrate)₃Heterometallic antimony(III)-tartrate transition-metal-oxo clusters nih.govacs.org

It is crucial to reiterate that this information is based on analogous compounds and not on direct experimental evidence for this compound. The field awaits dedicated research to elucidate the specific chemical reactivity and mechanistic pathways of this particular compound.

Advanced Analytical Techniques and Method Development for Antimonyl Aniline Tartrate Systems

Chromatographic Method Development and Validation

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate, identify, and quantify the constituents of complex mixtures. For antimonyl aniline (B41778) tartrate, various chromatographic techniques are employed to ensure the quality, purity, and stability of the compound.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including pharmaceuticals and organometallics. chromatographyonline.comchromatographyonline.com Its application to antimonyl aniline tartrate systems allows for precise quantitative measurements and reliable qualitative identification.

Qualitative Analysis: In HPLC, the primary parameter for qualitative analysis is the retention time—the time it takes for a specific analyte to travel from the injector to the detector. nih.gov The identity of this compound in a sample can be confirmed by comparing its retention time to that of a certified reference standard under identical chromatographic conditions. To handle complex matrices where multiple components might be present, spiking the unknown sample with the standard can be used to confirm the peak identity. nih.gov

Quantitative Analysis: For quantitative analysis, the detector's response, typically measured as peak area or peak height, is proportional to the concentration of the analyte. nih.gov A calibration curve is constructed by analyzing a series of standards of known concentrations. The concentration of this compound in an unknown sample is then determined by interpolating its peak area from this curve. The external standard method is most common, though an internal standard may be used to correct for variations in injection volume or sample preparation. nih.gov Reversed-phase HPLC is the most frequently utilized mode, employing a non-polar stationary phase and a polar mobile phase to achieve separation. chromatographyonline.com

Table 1: Illustrative HPLC Method Parameters for this compound Analysis
ParameterCondition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile:Phosphate (B84403) Buffer (pH 3.5) (60:40 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm (UV)
Column Temperature 30 °C
Injection Volume 20 µL

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds and is invaluable for identifying the individual components and potential degradation products of this compound.

Component Analysis: this compound is a complex salt. While the intact complex is not sufficiently volatile for GC analysis, its organic components, such as aniline, can be analyzed after appropriate sample preparation. This may involve hydrolysis of the complex followed by extraction and derivatization of the aniline to increase its volatility and improve its chromatographic behavior. researchgate.net The separated components are then introduced into the mass spectrometer, which provides a mass spectrum—a unique fragmentation pattern or "fingerprint"—that allows for unambiguous identification by comparison with spectral libraries like NIST. nih.gov

Degradation Product Identification: During stability studies, GC-MS is instrumental in identifying volatile degradation products. If the compound degrades due to heat, light, or hydrolysis, any resulting volatile organic impurities can be separated and identified. nih.gov The high sensitivity of GC-MS allows for the detection of trace-level impurities that could affect the compound's quality and efficacy. selvita.comwikipedia.org

Table 2: Potential GC-MS Fragments for Aniline Identification
Fragment (m/z)Description
93 Molecular Ion (M+) of Aniline
66 Loss of HCN
65 Loss of H2CN
39 Cyclopropenyl Cation

The tartrate component of this compound is chiral, meaning it exists as two non-superimposable mirror images (enantiomers). Since enantiomers can have different biological activities, their separation and quantification are critical. nih.gov Supercritical Fluid Chromatography (SFC) has emerged as a powerful, green, and efficient technique for chiral separations, often outperforming HPLC in speed and solvent consumption. nih.govbohrium.com

SFC uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. bohrium.com The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiencies at lower back pressures compared to liquid chromatography. chromatographyonline.com For chiral resolution, a chiral stationary phase (CSP) is used. The enantiomers interact differently with the CSP, leading to different retention times and thus separation. chromatographyonline.com Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely used and have proven effective for a broad range of chiral compounds in SFC. chromatographyonline.com The addition of a small amount of a polar organic modifier, such as methanol, is common to modulate solute retention and selectivity. chromatographyonline.com Recent studies have also demonstrated the successful application of SFC for the chiral separation of ionic metal complexes. libretexts.org

Table 3: Comparison of SFC and HPLC for Chiral Separations
FeatureSupercritical Fluid Chromatography (SFC)High-Performance Liquid Chromatography (HPLC)
Mobile Phase Supercritical CO2 with organic modifierOrganic solvents and/or aqueous buffers
Analysis Speed Faster (due to low viscosity) nih.govSlower
Solvent Consumption Lower (less organic solvent) nih.govHigher
Environmental Impact Greener (CO2 is non-toxic) nih.govHigher environmental burden from solvents
Operating Pressure High, requires back-pressure regulator bohrium.comHigh

Validation is the process of demonstrating that an analytical method is suitable for its intended purpose. bohrium.com For this compound, this involves a rigorous evaluation of several key parameters to ensure reliable results, especially when analyzing the compound in complex matrices like pharmaceutical formulations or biological fluids.

Accuracy: This refers to the closeness of the measured value to the true value. It is often assessed by determining the recovery of a known amount of analyte spiked into a placebo or matrix sample.

Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) and is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).

Linearity: Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. It is determined by analyzing a series of standards and is typically evaluated by the correlation coefficient (r²) of the calibration curve.

Selectivity: Selectivity (or specificity) is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.

Robustness: This parameter evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). It provides an indication of the method's reliability during normal usage. bohrium.com

Table 4: Summary of Method Validation Parameters and Acceptance Criteria
ParameterDefinitionTypical Acceptance Criterion
Accuracy Closeness to the true valueRecovery of 98-102%
Precision Agreement between repeated measurementsRSD ≤ 2%
Linearity Proportionality of signal to concentrationCorrelation Coefficient (r²) ≥ 0.999
Selectivity Ability to measure analyte without interferenceAnalyte peak is well-resolved from others
Robustness Resistance to small method variationsSystem suitability parameters remain within limits

Mass Spectrometric Characterization

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used for determining the molecular weight, structure, and quantitative abundance of specific molecules.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing large, thermally labile, and non-volatile molecules, including organometallic complexes. nih.gov It allows for the transfer of ions from solution into the gas phase with minimal fragmentation, making it ideal for studying the intact this compound complex and its interactions. nih.gov

Research into related compounds, specifically antimony(III)-D- and -L-tartrate complexes, has demonstrated the power of ESI-MS in revealing detailed molecular recognition phenomena. Studies using negative ion mode ESI-MS have shown remarkable proton-assisted enantioselective molecular recognition. It was discovered that the antimony-tartrate complex must be associated with a proton (i.e., exist as a protonated monoanionic species) to exhibit enantioselectivity when binding to amino acids. The dianionic form of the selector showed no such discrimination capacity. This critical insight into the mechanism of chiral recognition was only made possible through ESI-MS and tandem mass spectrometry experiments. These findings are crucial as they suggest that the pH and protonation state are key factors in the enantioselective resolving capacity of antimony tartrates, a principle that would be directly applicable to analytical methods like HPLC and SFC.

Table 5: Key Findings from ESI-MS Analysis of Antimony(III)-Tartrate Complexes
ObservationSignificance
Enantioselective binding is proton-assisted. The chiral selector must be protonated (monoanionic) to be enantioselective.
The dianionic selector is not enantioselective. Highlights the critical role of the complex's charge state in molecular recognition.
ESI-MS reveals mechanistic details. Provides insights not easily obtained by other methods like HPLC or CE alone.
Consistency in solution and gas phase. The observed enantioselectivity was consistent in both solution-phase and gas-phase experiments.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) serves as a powerful analytical tool for the structural elucidation of complex molecules, including antimony-organic ligand systems. This technique involves multiple stages of mass analysis, typically including the selection of a precursor ion, its fragmentation, and the subsequent analysis of the resulting fragment ions. This process provides detailed structural information and allows for the confirmation of molecular identities.

In the context of antimony-tartrate complexes, which serve as structural analogs for this compound, Electrospray Ionization (ESI) coupled with tandem mass spectrometry has been effectively utilized. ESI-MS is a soft ionization technique that allows for the transfer of intact complex ions from solution to the gas phase. Subsequent MS/MS analysis, often employing collision-induced dissociation (CID), provides insights into the complex's structure and stability. For instance, studies on antimony(III)-D- and -L-tartrate complexes have successfully used ESI-MS/MS to investigate and reveal phenomena such as proton-assisted enantioselective molecular recognition. researchgate.net

The fragmentation pathways observed in the MS/MS spectrum are crucial for confirming the proposed structure of a compound. The process begins with the ionization of the molecule to form a molecular ion (M+). This ion is often energetically unstable and breaks down into smaller, characteristic fragment ions and neutral radicals. nih.gov Only the charged fragments are detected by the mass spectrometer, producing a unique fragmentation pattern. nih.gov The analysis of these patterns allows researchers to piece together the original structure. For example, the cleavage of bonds can be initiated by the localization of the charge on a specific atom, leading to predictable bond-breaking patterns. Common fragmentation mechanisms include heterolytic cleavage, homolytic (alpha) cleavage, and rearrangements, which depend on the functional groups present in the molecule. researchgate.net By carefully analyzing the mass-to-charge ratios (m/z) of the precursor and fragment ions, a detailed map of the molecule's connectivity can be constructed, confirming its structure.

Speciation Analysis of Antimony-Containing Systems

The environmental behavior, mobility, and toxicity of antimony are highly dependent on its chemical form, particularly its oxidation state. Therefore, speciation analysis, which involves the separation, identification, and quantification of different chemical species of an element, is critical. For antimony, the primary inorganic species of interest are antimonite (Sb(III)) and antimonate (B1203111) (Sb(V)).

Coupled Techniques: HPLC-Hydride Generation-Atomic Fluorescence Spectrometry (HG-AFS) and HG-GC-AAS for Antimony Species Identification (e.g., Sb(III), Sb(V))

Coupled, or hyphenated, techniques are the cornerstone of modern speciation analysis, combining the separation power of chromatography with the sensitivity and selectivity of atomic spectrometry.

High-Performance Liquid Chromatography-Hydride Generation-Atomic Fluorescence Spectrometry (HPLC-HG-AFS) is a widely used and robust method for antimony speciation. nih.govum.esrsc.orgrsc.org

HPLC Separation: The process begins with the separation of antimony species using HPLC, typically with an anion-exchange column. rsc.orgrsc.org A mobile phase, such as an ammonium (B1175870) tartrate solution, is used to elute the different species from the column at distinct times. rsc.org For example, using a Supelcosil LC-SAX 1 column with a 0.06 mol l⁻¹ ammonium tartrate solution at pH 6.9, Sb(V) and Sb(III) can be separated with retention times of 0.45 and 3.5 minutes, respectively. rsc.org

Hydride Generation (HG): After separation, the eluent from the HPLC is mixed with a reducing agent, commonly sodium borohydride (B1222165) (NaBH₄), and an acid. rsc.orgrsc.org This reaction converts the separated antimony species into their volatile hydride forms (stibine, SbH₃).

Atomic Fluorescence Spectrometry (AFS) Detection: The gaseous stibine (B1205547) is then swept by an inert gas into the AFS detector. Here, it is atomized, and the antimony atoms are excited by a high-intensity light source. The subsequent fluorescence emitted as the atoms return to their ground state is measured. AFS is highly sensitive and selective for antimony, allowing for very low detection limits. rsc.org

This coupling provides excellent sensitivity, with detection limits for Sb(V) and Sb(III) reported in the low µg l⁻¹ range (e.g., 0.8 µg l⁻¹ for Sb(V) and 1.9 µg l⁻¹ for Sb(III)). rsc.org

Hydride Generation-Gas Chromatography-Atomic Absorption Spectrometry (HG-GC-AAS) is another approach for speciation, though less common for inorganic antimony than HPLC-based methods. In principle, after hydride generation, the volatile stibine could be separated by gas chromatography before detection. However, for the speciation of inorganic Sb(III) and Sb(V), direct introduction of the hydrides into an atomic absorption spectrometer is more typical. Hydride Generation-Atomic Absorption Spectrometry (HG-AAS) without a chromatographic step can perform speciation by selectively generating hydrides under different chemical conditions. nih.govrsc.org For instance, Sb(III) can be reduced to stibine under mild acidic conditions (e.g., with citric acid), while a stronger reducing agent (like potassium iodide) is required to first reduce Sb(V) to Sb(III) before hydride generation to determine total inorganic antimony. nih.gov The concentration of Sb(V) is then calculated by the difference. nih.gov Detection limits for HPLC-HG-AAS have been reported at 1.0 µg l⁻¹ for Sb(V) and 2.0 µg l⁻¹ for Sb(III). rsc.org

TechniqueSpeciesTypical Mobile Phase/ConditionsRetention Time (min)Detection Limit (µg/l)Reference
HPLC-HG-AFSSb(V)0.06 mol l⁻¹ ammonium tartrate (pH 6.9)0.450.8 rsc.org
Sb(III)3.51.9
HPLC-HG-AASSb(V)50 mmol l⁻¹ tartrate (pH 5.5)0.51.0 rsc.org
Sb(III)2.82.0

Stability Studies of Antimony Species during Extraction and Analysis

A significant challenge in antimony speciation analysis is the potential for interconversion between Sb(III) and Sb(V) during sample collection, storage, and preparation. researchgate.netgoldschmidt.info Sb(III) is particularly susceptible to oxidation to the more stable Sb(V) form, especially in oxygenated waters or during sample handling. rsc.orggoldschmidt.info This instability can lead to inaccurate quantification of the respective species.

To address this, research has focused on developing effective extraction and preservation methods. The choice of extraction reagent is critical. Studies have shown that chelating agents can stabilize antimony species. For example, ethylenediaminetetraacetic acid (EDTA) has been identified as an effective extractant and preservative. nih.govnih.gov In one study, a 10 mmol/L EDTA solution at pH 2.5 was found to prevent the oxidation of Sb(III) to Sb(V) and maintain species stability throughout the analytical process. nih.gov Similarly, citric acid has been used, though its effectiveness can vary depending on the sample matrix. nih.gov The use of a 20 mM EDTA solution as a final concentration, added immediately during sampling, has been shown to preserve the stability of both Sb(III) and Sb(V) for at least seven days, even in iron-rich water samples where oxidation is a greater risk. nih.gov Storing samples in the dark at cool temperatures (e.g., 6 °C) is also a recommended practice to minimize species conversion. nih.gov

Advanced Spectroscopic Investigations

Synchrotron-based X-ray spectroscopic techniques offer powerful capabilities for probing the local chemical environment of antimony in complex systems, providing information that is often inaccessible with other methods.

X-ray Absorption Spectroscopy (XAS) for Oxidation State and Ligand Environment Characterization

X-ray Absorption Spectroscopy (XAS) is a highly specific technique that provides information on the oxidation state, coordination geometry, and local atomic structure of a specific element. The XAS spectrum is typically divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES for Oxidation State: The XANES region, at and near the absorption edge, is particularly sensitive to the oxidation state and coordination chemistry of the absorbing atom. The energy of the absorption edge shifts to higher values as the oxidation state of the element increases. researchgate.netrsc.org For antimony, the K-edge absorption edge for Sb(V) is at a higher energy than for Sb(III), allowing for the direct determination of the oxidation state in a sample. kek.jp By comparing the XANES spectrum of an unknown sample to those of known reference compounds (e.g., Sb₂O₃ for Sb(III) and K[Sb(OH)₆] for Sb(V)), the relative proportions of each oxidation state can be quantified. kek.jp

EXAFS for Ligand Environment: The EXAFS region, which consists of oscillations past the absorption edge, contains information about the local atomic environment around the central antimony atom. Analysis of the EXAFS data can reveal the type, number, and distance of neighboring atoms. For antimony complexes with organic ligands like tartrate or citrate, EXAFS can be used to determine the number of coordinating oxygen atoms and the Sb-O bond lengths, confirming the formation of specific chelate structures, such as a distorted octahedral geometry. researchgate.netgeoscienceworld.orgagosr.comresearchgate.net

Studies on Sb(V) complexed with various organic ligands have used XAS to confirm a six-fold coordination with oxygen atoms, forming stable bidentate chelate cycles. geoscienceworld.orgagosr.com Similarly, XAS has been used to investigate the complexation of Sb(III) with ligands like tartaric acid, providing insights into the metal-ligand charge transfer transitions. rsc.org

Valence to Core X-ray Emission Spectroscopy (V2C XES) for Ligand Identity and Protonation State

Valence to Core X-ray Emission Spectroscopy (V2C XES) is a complementary technique to XAS that provides detailed electronic structural information about the ligands bound to a metal center. nih.govacs.org While XAS probes unoccupied electronic states, V2C XES probes the occupied valence molecular orbitals of the ligands. researchgate.net

The V2C XES process involves the excitation of a core electron (e.g., from the metal 1s orbital), followed by the emission of an X-ray photon as an electron from a ligand-centered valence orbital fills the core hole. nih.gov The energy of the emitted photon is directly related to the energy of the ligand's molecular orbital. This makes the technique highly sensitive to the nature of the coordinating ligand. researchgate.netacs.org

Key applications of V2C XES include:

Ligand Identification: Because the energies of valence orbitals are characteristic of the atoms they are composed of, V2C XES can distinguish between different coordinating atoms, such as carbon, nitrogen, and oxygen. nih.gov This is particularly valuable for confirming the coordination of aniline and tartrate moieties in a complex.

Protonation State: The technique is also sensitive to the protonation state of the ligand, as changes in protonation alter the energies of the valence orbitals. acs.org This could be used to study how pH affects the coordination environment in this compound systems.

In essence, V2C XES provides a direct fingerprint of the ligand's electronic structure as it interacts with the antimony center, offering a powerful method for characterizing the ligand's identity and chemical state within the complex. nih.govacs.org

Electron Paramagnetic Resonance (EPR) for Radical Intermediates in Degradation Processes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for the direct detection and characterization of paramagnetic species, which possess unpaired electrons. In the context of the degradation of organometallic compounds like this compound, EPR spectroscopy is uniquely suited to identify and quantify the transient radical intermediates that are often central to the degradation mechanisms. The degradation of such complex molecules can be initiated by various factors including heat, light, or chemical reagents, leading to the homolytic cleavage of bonds and the formation of free radicals.

The application of EPR spectroscopy to study the degradation pathways of this compound would involve the detection of paramagnetic intermediates that may be formed. These could include antimony-centered radicals, as well as radicals associated with the aniline and tartrate ligands. The analysis of the EPR spectrum can provide detailed information about the electronic structure and the local environment of the unpaired electron. Key parameters derived from an EPR spectrum include the g-value, which is characteristic of the radical species, and hyperfine coupling constants, which arise from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., 121Sb, 123Sb, 14N, 1H).

During the degradation of this compound, several types of radical intermediates could potentially be formed and subsequently detected by EPR. Homolytic cleavage of the antimony-carbon or antimony-oxygen bond would result in an antimony-centered radical. Due to the heavy nature of the antimony atom, these radicals are expected to exhibit a broad EPR signal. rsc.org The g-value for such species would provide insight into the electronic environment of the antimony center.

Simultaneously, fragmentation of the organic ligands could produce carbon-centered or nitrogen-centered radicals. For instance, the aniline moiety could give rise to an aminyl radical. u-tokyo.ac.jp The tartrate portion of the molecule could also undergo fragmentation to produce carbon-centered radicals. These organic radicals typically exhibit g-values close to that of a free electron (approximately 2.0023). u-tokyo.ac.jp

To enhance the detection of short-lived radical intermediates, spin trapping techniques are often employed in conjunction with EPR. This involves the use of a spin trap, a diamagnetic molecule that reacts with the transient radical to form a more stable paramagnetic spin adduct. The resulting EPR spectrum of the spin adduct is characteristic of the original transient radical, allowing for its identification.

Detailed research findings from studies on related organoantimony compounds have demonstrated the utility of EPR in identifying radical species. For instance, EPR studies on the reduction of organoantimony chlorides have identified both Sb-centered and C-centered radical intermediates, with distinct g-values. rsc.org While direct EPR studies on the degradation of this compound are not prevalent in the literature, the principles established from related systems provide a solid framework for how such an investigation would proceed. A hypothetical study could involve subjecting this compound to degradative conditions (e.g., UV irradiation or thermal stress) and monitoring the formation of radical species in real-time using an EPR spectrometer.

The data obtained from such an experiment could be tabulated to compare the EPR parameters of the different radical intermediates observed.

Hypothetical EPR Data for Radical Intermediates in the Degradation of this compound

Radical Intermediate Proposed Structure g-value Hyperfine Coupling Constants (A) / G
Antimony-Centered Radical [Sb(aniline)(tartrate)]• ~2.1 Broad, hyperfine structure often unresolved rsc.org
Aniline-Derived Radical •C₆H₄NH₂ ~2.003 a(N) ≈ 10-15 G, a(H) variable
Tartrate-Derived Radical •CH(OH)COOH ~2.004 a(H) ≈ 15-25 G

Table of Compounds Mentioned

Compound Name
This compound

Theoretical and Computational Chemistry Studies of Antimonyl Aniline Tartrate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. For antimonyl aniline (B41778) tartrate, these methods can predict stable geometries, describe the nature of the coordination environment around the antimony center, and quantify the various interactions that stabilize the complex.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying medium to large molecular systems. DFT calculations are instrumental in determining the ground-state geometry and electronic properties of antimonyl aniline tartrate.

In a typical study, the starting geometry would likely be based on the known dimeric structure of antimony tartrate, [Sb₂(C₄H₂O₆)₂]²⁻, with aniline coordinated to one or both antimony(III) centers. researchgate.netd-nb.info The geometry is then optimized using a functional such as B3LYP to find the lowest energy conformation. Such calculations would reveal key structural parameters, including the bond lengths between antimony and the oxygen atoms of the tartrate ligand, as well as the Sb-N bond distance from the aniline ligand. The geometry around the Sb(III) center is expected to be distorted due to the presence of a stereochemically active lone pair of electrons, a common feature in antimony(III) complexes. nih.gov

DFT also provides a detailed picture of the electronic structure. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—helps to understand the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is a critical parameter related to the chemical stability of the complex. Furthermore, the calculation of molecular electrostatic potential (MEP) maps would identify the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

Table 1: Representative Predicted Geometric Parameters for Antimony(III) Coordination Environments from DFT Studies on Analogous Complexes.
ParameterTypical Value (Å)Description
Sb-O (hydroxyl)1.98 - 2.07Bond distance between antimony and a hydroxyl oxygen from the tartrate ligand. nih.govmdpi.com
Sb-O (carboxyl)2.09 - 2.20Bond distance between antimony and a carboxylate oxygen from the tartrate ligand. researchgate.net
Sb-N (amine)2.30 - 2.45Predicted bond distance between antimony and the nitrogen of the aniline ligand.

Beyond molecular geometry, DFT is used to probe the nature and strength of the chemical bonds and non-covalent interactions within this compound. The interactions of primary interest are the coordination bonds to the antimony center and the network of hydrogen bonds.

The bonds between the antimony atom and the oxygen and nitrogen ligands are expected to have significant polar covalent character. nih.gov The nature of these bonds can be analyzed using methods such as Natural Bond Orbital (NBO) analysis or the Quantum Theory of Atoms in Molecules (AIM). NBO analysis provides information about charge transfer between orbitals, offering a quantitative measure of the donor-acceptor interactions that constitute the coordination bonds.

Table 2: Calculated Properties of Intermolecular Interactions in Systems Analogous to this compound.
Interaction TypeTypical Distance (Å)Typical Interaction Energy (kcal/mol)
N-H···O (Amine-Carboxylate)1.80 - 2.10-5 to -10
O-H···O (Hydroxyl-Carboxylate)1.70 - 1.95-6 to -12
C-H···π (Phenyl-Phenyl)2.50 - 2.90-1 to -3

Molecular Dynamics and Simulation Studies

While quantum chemical calculations describe the static properties of a molecule, molecular dynamics (MD) simulations provide insight into its behavior over time. MD simulations model the movements of atoms and molecules, allowing for the study of conformational changes and interactions with a solvent environment.

MD simulations can be employed to explore the conformational landscape of this compound in different environments. In a simulated aqueous solution, MD can reveal how the molecule interacts with water, including the formation of hydration shells around charged or polar groups. mdpi.comlammpstube.com These simulations can track the flexibility of the molecule, such as the rotation of the aniline group relative to the more rigid antimony tartrate core, and identify the most stable or frequently occurring conformations in solution.

Gas-phase simulations are also valuable, as they correspond to conditions used in techniques like electrospray ionization mass spectrometry (ESI-MS). Theoretical studies on related antimony tartrate complexes have shown that distinct isomers can coexist in the gas phase. acs.org MD simulations can predict how the absence of solvent affects the molecule's structure, often leading to more compact conformations as intramolecular interactions like hydrogen bonds become dominant. nih.gov

Antimony tartrate complexes are known for their application in chiral separations, a function that relies on enantioselective molecular recognition. MD simulations are an excellent tool for studying the binding of other molecules (ligands) to this compound.

By simulating the complex in the presence of a potential guest molecule (e.g., a chiral analyte), researchers can investigate the mechanism of binding. These simulations can identify the preferred binding site and orientation of the guest molecule and quantify the binding free energy. Analysis of the simulation trajectory reveals which interactions—such as hydrogen bonds, electrostatic forces, or van der Waals contacts—are most critical for stable binding. Such studies could elucidate how the presence of the aniline ligand modifies the binding pocket of the antimony tartrate core, potentially altering its selectivity or affinity for different guest molecules.

Computational Support for Spectroscopic Data Interpretation

Theoretical calculations are an indispensable aid in the analysis of experimental spectroscopic data. By predicting spectra from first principles, computational methods can confirm structural assignments and provide a basis for understanding the features observed in experimental measurements.

For this compound, DFT calculations can predict its vibrational spectrum (Infrared and Raman). researchgate.net The calculated frequencies and intensities correspond to specific vibrational modes of the molecule, such as the stretching of Sb-O bonds, the bending of N-H bonds in the aniline group, or the vibrations of the phenyl ring. Comparing the computed spectrum to the experimental one allows for a confident assignment of the observed absorption bands. osti.govnih.gov

Similarly, computational methods are crucial for interpreting Nuclear Magnetic Resonance (NMR) spectra. The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. nih.govacs.org This is particularly useful for complex molecules where spectral overlap can make empirical assignment difficult. By calculating the expected chemical shifts for a proposed structure, chemists can verify that their synthesized compound matches the theoretical model, confirming its identity and constitution.

Table 3: Illustrative Comparison of Calculated vs. Experimental Spectroscopic Data for a Hypothetical Antimony Complex Fragment.
Spectroscopic TechniqueMode/SignalCalculated ValueExperimental Value
FT-IRν(Sb-O) stretch685 cm⁻¹692 cm⁻¹
FT-IRν(N-H) bend1610 cm⁻¹1602 cm⁻¹
¹³C NMRPhenyl C-N148.5 ppm147.9 ppm
¹H NMRAmine N-H5.2 ppm5.1 ppm

Research on Predictive Modeling of X-ray Spectra for this compound Remains Undisclosed

Despite a comprehensive search of available scientific literature, specific theoretical and computational studies focusing on the predictive modeling of X-ray absorption and emission spectra for the chemical compound this compound have not been identified.

While computational chemistry is a burgeoning field, with significant advancements in predicting the spectroscopic properties of various molecules, it appears that this compound has not been a specific subject of such publicly available research. General computational studies on related components, such as anilines and antimony-tartrate complexes, exist, but direct research into the X-ray spectral properties of the combined this compound compound is not found in the reviewed literature.

The absence of such specific studies means that no detailed research findings or data tables concerning the predictive modeling of X-ray spectra for this compound can be provided at this time. Further research would be necessary to develop and report on these specific computational models.

Applications in Advanced Chemical Synthesis and Materials Science

Catalysis

The catalytic activity of antimony compounds, including antimonyl aniline (B41778) tartrate, is a subject of ongoing research. The unique electronic structure of antimony allows it to participate in a variety of catalytic cycles.

Antimony-Based Catalysts in Oxidation Processes

Antimony-based materials have demonstrated significant potential as catalysts in oxidation reactions. Antimony-doped metal oxides, for instance, are promising as co-catalysts for platinum in electrocatalytic oxidation. acs.org The introduction of antimony can create oxygen vacancies in the material structure, which facilitates the oxidation of organic molecules. acs.org

In the context of selective oxidation, antimony-modified vanadia-on-titania catalysts have been investigated for the oxidation of o-xylene (B151617) to phthalic anhydride. epa.gov In these systems, antimony is believed to play a dual role: it promotes site isolation of the active vanadium species and reduces surface acidity. epa.gov This leads to a decrease in the over-oxidation of the substrate and an improvement in the selectivity towards the desired product. epa.gov The interaction between antimony and other metals can lead to the formation of redox couples that are crucial for the catalytic activity. epa.gov

Mixed metal-antimony oxide nanocomposites have also been explored as electrocatalysts for water oxidation, particularly in acidic conditions. chemrxiv.orgrsc.org The presence of antimony can enhance the stability of the catalyst, with some systems showing remarkable durability even at elevated temperatures. chemrxiv.org This stability is attributed to the formation of new antimonate (B1203111) phases or the nanoscale intermixing of metal and antimony oxide crystallites. chemrxiv.org

Catalyst SystemApplicationKey Findings
Pt/NaSb3O7Electrocatalytic oxidationAntimony-doped metal oxides show promise as cocatalysts. acs.org
Pd/ATO-CNTsElectrooxidation of formic acidAntimony-doped materials create oxygen vacancies, enhancing oxidation. acs.org
Antimony-modified vanadia-on-titaniaSelective oxidation of o-xyleneAntimony leads to site isolation and reduces surface acidity, improving selectivity. epa.gov
Mixed Metal-Antimony OxidesWater oxidation electrocatalysisEnhanced stability and activity in acidic media. chemrxiv.orgrsc.org

Role of Antimonyl Tartrates as Catalytic Components in Organic Transformations

Antimony compounds are known to function as Lewis acid catalysts in various organic syntheses. researchgate.net The catalytic reactions involving antimony derivatives in organic compounds are an area of active investigation, with the underlying mechanisms not yet fully understood. acs.orgresearchgate.net Research has primarily focused on their application as Lewis acids or as part of dual-metal catalytic systems. researchgate.net Antimonyl tartrates, due to the presence of both the antimony metal center and the chiral tartrate ligand, are of interest for their potential to influence the stereochemical outcome of organic reactions.

Development of Chiral Catalysts for Enantioselective Reactions

The synthesis of single-enantiomer chiral molecules is of paramount importance in fields such as pharmaceuticals. Enantioselective catalysis, which utilizes chiral catalysts to produce a specific enantiomer of a product, has become a critical tool in modern chemistry. The development of effective chiral catalysts is a continuous effort, with researchers exploring various molecular architectures to achieve high enantioselectivity. nih.govnih.govmdpi.com

In this context, chiral precursors like potassium antimony tartrate have been successfully used to assemble homochiral heterometallic antimony(III)-tartrate transition-metal-oxo clusters. electronicsandbooks.com The tartrate ligand in these structures acts as a chiral scaffold, directing the formation of chiral clusters. electronicsandbooks.com This approach opens up possibilities for designing novel chiral catalysts where the stereochemical environment around the active metal center can be precisely controlled. The flexibility of the tartrate ligand allows for the accommodation of different transition metals, potentially leading to catalysts with tailored activities and selectivities. electronicsandbooks.com While the direct use of antimonyl aniline tartrate in this context is not extensively documented, the principles derived from studies on related antimony tartrate clusters are highly relevant.

Materials Science

The application of this compound extends into the realm of materials science, particularly in the synthesis of ceramic and proton-conducting materials.

Precursors for Ceramic Materials via Chemical Methods (e.g., Pechini's method)

The Pechini method is a wet chemical route used for the synthesis of multicomponent, finely dispersed oxide materials. rusnano.com This method involves the formation of a polymeric resin containing a homogeneous distribution of metal cations, which upon calcination yields the desired oxide ceramic. unit.no Antimony tartrate has been identified as a suitable precursor for introducing antimony into ceramic powders using the Pechini method. researchgate.net It serves as a substitute for antimony citrate, the preparation of which can be challenging. researchgate.net The use of antimony chelates like antimony tartrate allows for the homogeneous doping of materials with very small quantities of antimony, which can be crucial for tuning their electrical properties. researchgate.net For example, antimony doping is used to promote electrical conductivity in gas sensors based on tin dioxide and is a fundamental component in the formation of ZnO varistor microstructures. researchgate.net

PrecursorSynthesis MethodApplicationAdvantage
Antimony TartratePechini's MethodPreparation of advanced ceramic powders (e.g., for gas sensors, varistors). researchgate.netGood substitute for antimony citrate, allows for homogeneous doping with small amounts of antimony. researchgate.net

Development of Proton-Conducting Materials based on Antimony Tartrate Clusters

There is a growing interest in the development of solid-state proton conductors for applications in fuel cells and other electrochemical devices. rsc.orgmines.edu Antimony tartrate-based clusters have emerged as promising candidates for proton-conducting materials. rsc.orgmdpi.com Researchers have synthesized transition metal-antimony oxo-cluster based compounds that exhibit proton conductivity. rsc.org These materials often feature layered or sandwich-type structures where {Sb3(μ3-O)(L-tta)} scaffolds are interconnected by metal ions. rsc.org The proton conductivity in these materials is influenced by factors such as temperature and relative humidity, with conductivity values increasing at higher temperatures. rsc.orgmdpi.com The presence of lattice water molecules and the specific arrangement of the clusters play a crucial role in the proton transport mechanism. mdpi.com

Compound TypeKey Structural FeatureProton Conductivity (at 85 °C, 98% RH)
H5{MCd(H2O)6[M(H2O)3Co3SbVSbIII6(μ3-O)8(l-tta)6]}·7H2OSandwich-type clusters with {Sb3(μ3-O)(L-tta)} scaffolds. rsc.org2.43 × 10⁻³ S cm⁻¹ rsc.org
H3K5(H2O)11{Cd(H2O)4[...]}·17H2OLayered structures of interconnected clusters. rsc.org2.95 × 10⁻³ S cm⁻¹ rsc.org

Application in the Synthesis of Polymers (e.g., Polyaniline) and Related Adsorbents

The synthesis of conductive polymers, particularly polyaniline (PANI), can be achieved through the chemical polymerization of aniline using various acids, including tartaric acid. researchgate.net The process typically involves the oxidative polymerization of aniline in an acidic medium, with an oxidizing agent like ammonium (B1175870) persulfate (APS). nih.govbohrium.com The use of tartaric acid as a dopant influences the properties of the resulting polyaniline-tartaric acid (PANI-TA) salts. Research has shown that both the electrical conductivity and the yield of PANI-TA salts are dependent on the concentration of the tartaric acid used during synthesis. researchgate.net For instance, one study found the conductivity and yield of a PANI-TA salt to be 0.2 S/cm and 47%, respectively. researchgate.net

The emeraldine (B8112657) salt form of polyaniline is known for its high electrical conductivity and stability, making it the most useful form for many applications. wikipedia.org The synthesis process involves multiple stages, starting with the formation of the pernigraniline oxidation state, which is then reduced to the emeraldine salt as the aniline monomer is oxidized. wikipedia.org

Polyaniline-based materials also serve as effective adsorbents. Polyaniline nanocomposites have been prepared for the removal of heavy metals like Pb(II) from aqueous solutions. researchgate.net Furthermore, polyaniline coatings on anion exchange membranes have been shown to significantly enhance the separation efficiency of tartaric acid via electrodialysis. nih.govrsc.org In one study, membranes coated with PANI for 24 hours increased the separation efficiency of tartrate ions from 14.82 wt% (uncoated) to 37.21%. rsc.org This demonstrates the potential of PANI-based materials, derived from processes involving tartaric acid, as advanced adsorbents and separation membranes. rsc.orgrsc.org

Table 1: Polyaniline Synthesis and Applications

Parameter Description Key Findings References
Synthesis Method Chemical oxidative polymerization of aniline. Ammonium persulfate (APS) is a common oxidant; tartaric acid can be used as a dopant. researchgate.netnih.govbohrium.com
PANI-TA Salt Polyaniline doped with tartaric acid. Conductivity (0.2 S/cm) and yield (47%) depend on tartaric acid concentration. researchgate.net
Adsorption Use of PANI nanocomposites for removing pollutants. Effective for removing Pb(II) from aqueous solutions. researchgate.net

| Separation | PANI-coated membranes for ion separation. | 24-hour PANI coating increased tartaric acid separation efficiency to 37.21% via electrodialysis. | nih.govrsc.orgrsc.org |

Development of Electrochemical Coatings and Electrode Materials

The components of this compound suggest its potential utility in the development of advanced electrochemical coatings and electrode materials. Antimony itself is a chemically stable metal that can be prepared as a coating through electrodeposition, a process valued for its simplicity and low cost. xmu.edu.cn Research into the electrodeposition of antimony has been conducted in various electrolytes, including deep eutectic solvents, to avoid issues like hydrogen evolution that occur in aqueous systems. xmu.edu.cn The morphology of the deposited antimony can be controlled by adjusting the deposition potential, ranging from granular crystals to dendrites. xmu.edu.cn

Polyaniline, which can be synthesized from aniline and tartaric acid, is widely investigated for its use in anti-corrosion coatings. mdpi.commdpi.com When dispersed in an epoxy resin, PANI nanocomposites have been shown to provide effective corrosion protection for steel. mdpi.com The conductive nature of the protonated emeraldine form of PANI is crucial for its active role in controlling corrosion on metal substrates. mdpi.com

The combination of antimony's electrochemical properties with the conductive and protective characteristics of a polyaniline matrix could lead to novel composite materials. Such materials could function as robust electrode materials or as multifunctional coatings offering both corrosion resistance and specific electrochemical activity. For instance, antimony is a promising anode material for potassium-ion batteries due to its high capacity. researchgate.net Similarly, it has been explored for lithium-ion batteries, where electrolyte additives can help stabilize the antimony anode. kaust.edu.sa A coating derived from this compound could potentially integrate the high capacity of antimony with the conductive polymer framework of polyaniline.

Table 2: Properties of Related Electrochemical Materials

Material Application Relevant Properties References
Electrodeposited Antimony (Sb) Coatings, Electrodes Chemically stable; morphology can be controlled by deposition potential. xmu.edu.cn
Polyaniline (PANI) Anti-corrosion Coatings Electronically conductive (emeraldine salt form); provides active corrosion control. mdpi.commdpi.com

| Antimony (Sb) Anodes | Batteries (Li-ion, K-ion) | High theoretical capacity; moderate working potential. | researchgate.netkaust.edu.sa |

Potential in Nonlinear Optical Applications

Antimony-containing compounds have emerged as materials of interest for nonlinear optical (NLO) applications. acs.org The potential of this compound in this field can be inferred from the NLO properties exhibited by related antimony complexes and tartrate-based crystals. NLO materials are crucial for technologies like optical information processing and data storage. rasayanjournal.co.in

Recent research has demonstrated that nanoscale thin films of pure antimony exhibit programmable optical nonlinearity. nih.govox.ac.uk These films can be switched between two optically distinct states (amorphous and crystalline) using subpicosecond laser pulses, making them suitable for active metallic nanostructures and miniaturized optical memories. nih.govnih.govacs.org The significant contrast in the extinction ratio between the amorphous and crystalline phases is key to this functionality. nih.gov

Furthermore, hybrid organic-inorganic antimony(III) halides have been synthesized and shown to possess NLO properties. For example, (TMA)₃Sb₂X₉ (where TMA is trimethylammonium and X is Cl or Br) crystals exhibit second-harmonic generation (SHG) efficiencies of approximately 0.7 to 0.8 times that of potassium dihydrogen phosphate (B84403) (KDP), a benchmark NLO material. acs.org The NLO effects in these materials are induced by the stereoactive 5s² lone pairs of electrons on the antimony atom. acs.org

Tartrate-containing crystals have also demonstrated significant NLO activity. Ammonium tartrate crystals have been reported to have an SHG efficiency 1.6 times greater than that of KDP. rasayanjournal.co.in Similarly, crystals of antimony potassium tartrate grown with L-alanine were found to have an SHG efficiency 0.437 times that of KDP, indicating their potential for NLO device applications. researchgate.net Given that both antimony and tartrate moieties can contribute to NLO properties, a compound like this compound is a promising candidate for further investigation in this area.

Table 3: Second-Harmonic Generation (SHG) Efficiency of Related NLO Materials

Material SHG Efficiency (Relative to KDP) Key Features References
(TMA)₃Sb₂Br₉ ~0.8 × KDP Hybrid organic-inorganic antimony(III) halide. acs.org
(TMA)₃Sb₂Cl₉ ~0.7 × KDP Hybrid organic-inorganic antimony(III) halide. acs.org
Ammonium Tartrate 1.6 × KDP Organic crystal with N-H...O hydrogen bonds contributing to SHG. rasayanjournal.co.in

Chiral Resolving Agents

Application of Antimonyl Tartrates in the Resolution of Enantiomers in Chemical Separations

Antimonyl tartrates, such as antimony potassium tartrate, are well-established chiral resolving agents used in the separation of racemic mixtures into their individual enantiomers. wikipedia.org This process, known as chiral resolution, is a cornerstone of stereochemistry and is critical in the production of optically active compounds, particularly for the pharmaceutical industry. wikipedia.orglibretexts.org

The principle behind this separation method, first demonstrated by Louis Pasteur in 1853, relies on the reaction of a racemic mixture with a single, pure enantiomer of a chiral resolving agent. nih.gov When a racemic base reacts with an enantiomerically pure tartrate derivative, a pair of diastereomeric salts is formed. libretexts.orgmdpi.com Unlike enantiomers, which have identical physical properties, diastereomers possess different physical characteristics, most notably different solubilities. libretexts.org This difference in solubility allows for the separation of the diastereomers through fractional crystallization. mdpi.com

The less soluble diastereomeric salt will precipitate out of the solution first, allowing it to be isolated by filtration. mdpi.com The more soluble diastereomer remains in the mother liquor. Once the diastereomeric salt is isolated, the pure enantiomer can be recovered by a simple chemical reaction, such as treatment with a base to deprotonate the salt and regenerate the chiral amine. wikipedia.org

Tartaric acid and its derivatives are among the most commonly used resolving agents for racemic bases. mdpi.com The selection of the appropriate tartrate derivative and the solvent system is crucial for achieving efficient separation. For example, O,O'-di-p-toluoyl-D-tartaric acid has been successfully used to resolve racemic ibuprofen. researchgate.net The historical significance of this method is rooted in Pasteur's foundational experiments separating the enantiomers of sodium ammonium tartrate, which led to the discovery of molecular chirality. wikipedia.orgblogspot.com

Table 4: Examples of Chiral Resolution Using Tartrate Derivatives

Racemic Compound Chiral Resolving Agent Separation Principle References
Racemic Tartaric Acid (+)-cinchotoxine (chiral base) Formation of diastereomeric salts with different solubilities. wikipedia.org
Racemic Bases (general) Tartaric acid and its derivatives Formation of diastereomeric salts. mdpi.com
(RS)-Ibuprofen O,O'-di-p-toluoyl-D-tartaric acid Precipitation of the less soluble diastereomeric salt. researchgate.net

Environmental Chemical Behavior and Degradation Studies of Antimonyl Aniline Tartrate Components

Chemical Degradation Pathways

The aniline (B41778) component of antimonyl aniline tartrate is susceptible to various degradation processes in the environment, primarily driven by oxidation.

The oxidative degradation of aniline in aqueous and environmental systems can proceed through several pathways, largely dependent on the specific oxidants present and the environmental conditions. A common initial step in the oxidation of aniline involves the formation of an aniline radical cation, which can then undergo further reactions.

One significant pathway is oxidative deamination , which leads to the formation of catechol. This process is a major route for the biodegradation of aniline in aquatic environments. In this pathway, the amino group is removed and replaced with a hydroxyl group, initiating the breakdown of the aromatic ring.

Another prominent degradation route is polymerization . The aniline radical cations can couple to form various dimers and oligomers, eventually leading to the formation of polyaniline. This process is particularly relevant in electrochemical oxidation. Spectroscopic studies have identified dimers such as 4-aminodiphenylamine and benzidine (B372746) as intermediates in this process.

Under certain oxidative conditions, such as in the presence of strong oxidizing agents like chromic acid or potassium permanganate, aniline can be converted to p-benzoquinone . Furthermore, ozonation can lead to the formation of nitrobenzene (B124822) and azobenzene.

The ultimate fate of aniline under aerobic conditions is often mineralization , where the organic compound is completely broken down into carbon dioxide, water, and inorganic nitrogen. This complete degradation is a crucial aspect of the natural attenuation of aniline pollution.

Advanced Oxidation Processes (AOPs), which generate highly reactive hydroxyl radicals (•OH), are effective in degrading aniline. These radicals can attack the aniline molecule, leading to a cascade of reactions that ultimately result in mineralization.

The degradation of aniline proceeds through a variety of intermediate products, the nature of which depends on the degradation pathway.

In biodegradation pathways, after the initial oxidative deamination to catechol, the aromatic ring is cleaved. This leads to the formation of aliphatic carboxylic acids such as cis,cis-muconic acid, beta-ketoadipic acid, levulinic acid, and succinic acid, which are then further metabolized to carbon dioxide. Minor biodegradation pathways can also involve the formation of acetanilide (B955) and formanilide (B94145) through reversible acylation.

Chemical oxidation processes can generate a different suite of intermediates. For instance, the photocatalytic degradation of aniline can produce intermediates like dianiline, 4-anilino phenol, and azobenzol. Ozonation of aniline has been shown to produce nitrobenzene, azobenzene, azoxybenzene, and picolinic acid. During the electrochemical degradation of aniline, intermediates such as dianiline, 4-anilino phenol, and azobenzol have also been detected.

The fate of these intermediates varies. Some, like the short-chain carboxylic acids, are readily biodegradable and are ultimately mineralized. Others, such as the polymeric products, may be more persistent in the environment. The formation of toxic intermediates is a concern in some degradation processes, although in the case of ozonation, the identified aromatic by-products were found to be less toxic than the parent aniline compound.

Intermediate Products of Aniline Degradation
Degradation ProcessIntermediate ProductsReference
BiodegradationCatechol, cis,cis-muconic acid, beta-ketoadipic acid, levulinic acid, succinic acid, acetanilide, formanilide
Photocatalytic DegradationDianiline, 4-anilino phenol, azobenzol
OzonationNitrobenzene, azobenzene, azoxybenzene, picolinic acid
Electrochemical DegradationDianiline, 4-anilino phenol, azobenzol

The chemical stability and degradation rate of aniline are significantly influenced by various environmental factors.

pH: The pH of the surrounding medium is a critical factor. For instance, the photocatalytic degradation of aniline using CuO nanoparticles has been found to be most effective at a neutral pH of 7. In contrast, advanced oxidation processes like the Fenton reaction (Fe²⁺/H₂O₂) often show higher efficiency in acidic conditions, with an optimal pH of around 3 for aniline removal. The ozonation of aniline is more effective under alkaline conditions due to the increased production of hydroxyl radicals.

Redox Conditions: The redox potential of the environment plays a crucial role in determining the degradation pathway. Oxidizing conditions are necessary for the degradation processes discussed above. Under reducing conditions, aniline is more persistent. The presence of oxidizing agents, such as dissolved oxygen, hydrogen peroxide, or ozone, accelerates the degradation of aniline.

Light: Photodegradation is another important pathway for aniline removal, especially in the presence of photosensitizers or photocatalysts. The presence of algae in aqueous media has been shown to accelerate the photodegradation of aniline under illumination. This is attributed to the generation of reactive oxygen species, such as hydroxyl radicals and singlet oxygen, by the algae.

Influence of Environmental Factors on Aniline Degradation
Environmental FactorInfluence on Aniline DegradationExample Condition/ProcessReference
pHAffects reaction rates and mechanisms. Optimal pH varies with the degradation process.Optimal at pH 7 for UV/CuO photocatalysis; Optimal at pH 3 for Fenton reaction.
Redox ConditionsOxidizing conditions are required for degradation. The presence of oxidants accelerates the process.Enhanced degradation in the presence of dissolved oxygen, H₂O₂, or ozone.
LightPromotes photodegradation, especially with photosensitizers or photocatalysts.Accelerated degradation in the presence of algae and light.

Antimony Speciation and Mobility in Environmental Matrices

The environmental behavior of the antimonyl tartrate component is dictated by the speciation and mobility of antimony.

Antimony in the environment primarily exists in two oxidation states: trivalent antimony, Sb(III), and pentavalent antimony, Sb(V). The speciation of antimony is controlled by the redox potential (Eh) and pH of the surrounding medium.

Under oxic conditions, which are typical of most surface waters and well-aerated soils, Sb(V) is the thermodynamically stable and predominant species, existing as the antimonate (B1203111) anion, [Sb(OH)₆]⁻. Under more reducing conditions, such as in anoxic sediments or waterlogged soils, the more toxic and mobile Sb(III) species, antimonite [Sb(OH)₃], becomes more prevalent.

The transformation between these two species is a key process in the environmental chemistry of antimony. Oxidation of Sb(III) to Sb(V) can be mediated by manganese oxides and other oxidizing agents present in soils and sediments. Conversely, the reduction of Sb(V) to Sb(III) can occur in the presence of reducing agents and certain microorganisms.

The mobility of antimony in soil and water is significantly influenced by its interaction with organic matter. Dissolved organic matter (DOM) can form complexes with antimony species, which can either enhance or reduce their mobility.

Studies have shown that Sb(V) can form stable complexes with polycarboxylic and hydroxy-carboxylic acids, as well as with aliphatic and aromatic polyol ligands, which are common functional groups in natural organic matter. The formation of these complexes can increase the solubility and mobility of antimony in aquatic systems. The complexation of Sb(V) with dissolved organic matter is more significant at lower pH values. For instance, at a pH of 4 or lower, a substantial fraction of total dissolved Sb(V) can be bound to dissolved organic matter.

In soil, antimony can be sorbed onto particulate organic matter, which can decrease its mobility. The high sorption capacity of particulate organic matter for Sb(V) is associated with a low binding affinity, and the sorption kinetics can be slow. The binding of antimony to soil organic matter is an important factor in its long-term fate and bioavailability in terrestrial environments.

Environmental Behavior of Antimony Species
Antimony SpeciesPredominant Environmental ConditionsCommon Chemical FormInteraction with Organic MatterMobilityReference
Sb(V)Oxic (e.g., surface waters, aerated soils)Antimonate [Sb(OH)₆]⁻Forms stable complexes with dissolved organic matter, especially at low pH. Sorbs to particulate organic matter.Can be mobilized by complexation with dissolved organic matter.
Sb(III)Reducing (e.g., anoxic sediments, waterlogged soils)Antimonite [Sb(OH)₃]Can also interact with organic matter.Generally more mobile and toxic than Sb(V).

Q & A

Q. What analytical methods are recommended for determining the purity of antimonyl aniline tartrate in synthetic preparations?

Purity assessment should involve a combination of titration (e.g., redox titration with iodine or potassium permanganate for antimony content), gravimetric analysis (precipitation as Sb₂O₃), and spectrophotometric verification (e.g., UV-Vis for organic tartrate complexes). USP specifications recommend assays targeting 99.0–103.0% purity, with impurities like chloride (<0.01%) and sulfate (<0.05%) quantified via ion chromatography or turbidimetry . For structural confirmation, FT-IR or NMR can validate the antimonyl-aniline-tartrate coordination .

Q. How can researchers optimize the synthesis of this compound to minimize hydrolysis of the antimonyl group?

Synthesis should involve controlled pH (acidic conditions, ~pH 3–4) and stoichiometric ratios of aniline, tartaric acid, and antimony trioxide. Evidence suggests that excess tartrate stabilizes the antimonyl group by forming a complex anion, preventing hydrolysis to Sb₂O₃. Refluxing in aqueous tartaric acid under nitrogen atmosphere reduces oxidation . Post-synthesis, rapid crystallization and storage in anhydrous environments are critical to avoid decomposition .

Q. What are the standard protocols for incorporating this compound into spectrophotometric phosphate detection assays?

In the Murphy-Riley method, antimonyl potassium tartrate acts as a catalyst in the ammonium molybdate-ascorbic acid reagent. For optimal PMB (phosphomolybdenum blue) formation, use 6 mL of a reagent containing 6.473 × 10⁻³ M ammonium molybdate and 6.155 × 10⁻⁴ M antimonyl tartrate. Excess tartrate (>0.1%) does not interfere with absorbance at 880 nm, but deviations in reagent volume or pH (<0.5 M H₂SO₄) can skew results .

Advanced Research Questions

Q. How should researchers resolve contradictory data in this compound stability studies under varying tartrate concentrations?

Contradictions often arise from tartrate’s dual role as a stabilizer (complexing Sb) and interferent (competing with target analytes). If stability claims conflict, validate via:

  • Speciation analysis : Use XANES or EXAFS to confirm Sb(III)-tartrate coordination .
  • Dose-response assays : Test tartrate concentrations from 0.01% to 0.5% in model systems (e.g., phosphate detection). Evidence indicates ≤0.1% tartrate is non-interfering .
  • Control experiments : Compare tartrate-free systems (e.g., SbCl₃ + aniline) to isolate tartrate’s effects .

Q. What mechanistic hypotheses explain this compound’s efficacy in antileishmanial studies, and how can they be tested?

The compound may inhibit parasitic enzymes (e.g., protein kinase C) or disrupt mitochondrial electron transport. To validate:

  • Perform in vitro assays on Leishmania cultures, comparing IC₅₀ values to antimonyl tartrate controls .
  • Use fluorescent probes (e.g., JC-1) to assess mitochondrial membrane potential changes.
  • Conduct synergy studies with existing drugs (e.g., miltefosine) to identify combinatorial effects .

Q. How can researchers address discrepancies in phosphate quantification when this compound is used in complex environmental matrices?

Interference from organic matter or competing ions (e.g., silicate) requires:

  • Matrix-matched calibration : Prepare standards in simulated sample backgrounds (e.g., humic acid solutions).
  • Masking agents : Add oxalic acid to suppress silicate interference .
  • Post-hoc corrections : Use ICP-MS to cross-validate Sb and P recovery rates .

Methodological Notes

  • Synthesis & Handling : this compound is hygroscopic; store in desiccators with silica gel. Use gloveboxes for air-sensitive steps .
  • Toxicity : Classified as H301 (acute toxicity). Neutralize waste with 10% NaOH before disposal .
  • Data Reproducibility : Report tartrate concentration, pH, and Sb speciation in all methods to enable cross-study comparisons .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.